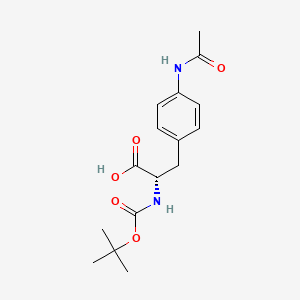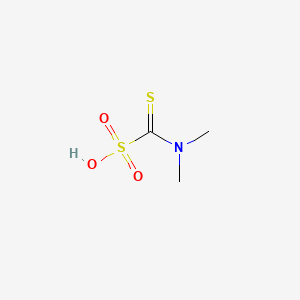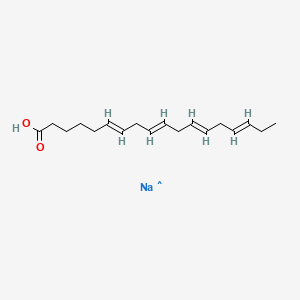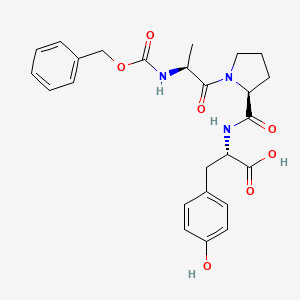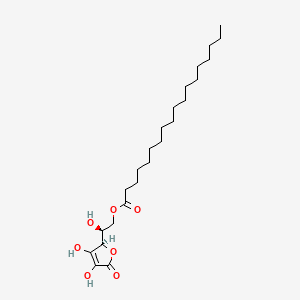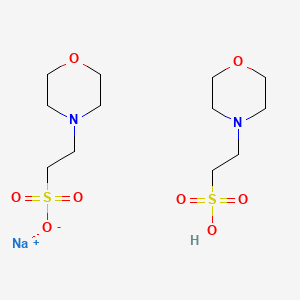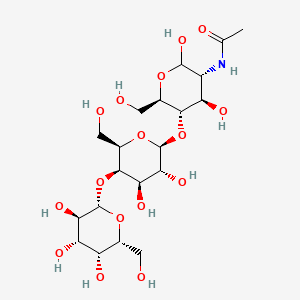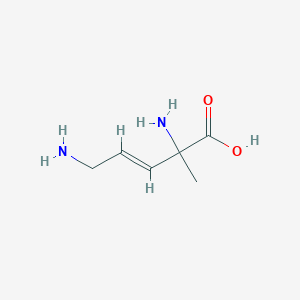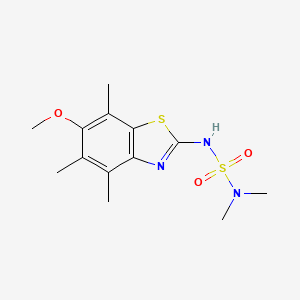
2,4-Bis(chloromethyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(chloromethyl)pyridine;hydrochloride is a heterocyclic organic compound that features a pyridine ring substituted with two chloromethyl groups at the 2 and 4 positions. This compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)pyridine;hydrochloride typically involves the chloromethylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(chloromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Products include pyridinecarboxaldehyde and pyridinecarboxylic acid.
Reduction: Products include 2,4-dimethylpyridine.
Applications De Recherche Scientifique
2,4-Bis(chloromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,4-Bis(chloromethyl)pyridine;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(chloromethyl)pyridine
- 2-(Chloromethyl)pyridine
- 4-(Chloromethyl)pyridine
Comparison
2,4-Bis(chloromethyl)pyridine;hydrochloride is unique due to the positioning of the chloromethyl groups at the 2 and 4 positions, which imparts distinct reactivity and steric properties compared to its isomers. For instance, 2,6-Bis(chloromethyl)pyridine has both chloromethyl groups adjacent to each other, affecting its coordination chemistry and reactivity patterns. Similarly, 2-(Chloromethyl)pyridine and 4-(Chloromethyl)pyridine have only one chloromethyl group, leading to different chemical behaviors and applications.
Propriétés
IUPAC Name |
2,4-bis(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPDBOKVILBNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

